molecular formula C15H16BrNO4 B1378342 N-Boc-4-bromo-3-formyl-7-methoxyindole CAS No. 1394899-06-9

N-Boc-4-bromo-3-formyl-7-methoxyindole

Cat. No. B1378342
M. Wt: 354.2 g/mol
InChI Key: TWDAERYHKOCHDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-Boc-4-bromo-3-formyl-7-methoxyindole” is C15H16BrNO4 . The molecular weight is 354.2 .

Scientific Research Applications

Indole Derivatives in Alkaloids

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Methods of Application : The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of research .

Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
  • Methods of Application : All lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
  • Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

Indole Derivatives in Alkaloids Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids. They are important types of molecules and natural products and play a main role in cell biology .
  • Methods of Application : The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results or Outcomes : Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
  • Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
  • Methods of Application : All lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
  • Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

Synthesis of Substituted Pyridines with Diverse Functional Groups

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-formyl indoles containing electron-withdrawing bromo and nitro group at the C-4, C-5, and C-6 positions, respectively, provided the desired substituted pyridines .
  • Methods of Application : The synthesis involves the use of 3-formyl indoles containing electron-withdrawing bromo and nitro groups .
  • Results or Outcomes : The process resulted in the production of desired substituted pyridines .

Future Directions

Indole derivatives, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “N-Boc-4-bromo-3-formyl-7-methoxyindole” could have potential applications in future research.

properties

IUPAC Name

tert-butyl 4-bromo-3-formyl-7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAERYHKOCHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133549
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-bromo-3-formyl-7-methoxyindole

CAS RN

1394899-06-9
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394899-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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